6-Bromo-1-methylpyrazolo[3,4-b]pyridine
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Overview
Description
6-Bromo-1-methylpyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 6th position and a methyl group at the 1st position. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methylpyrazolo[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1-methylpyrazole with 2,3-dichloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This involves using readily available raw materials, mild reaction conditions, and efficient purification techniques. The process is designed to be environmentally friendly and suitable for large-scale operations .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-methylpyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF).
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions include substituted pyrazolopyridines, N-oxides, and dehalogenated derivatives .
Scientific Research Applications
6-Bromo-1-methylpyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methylpyrazolo[3,4-b]pyridine primarily involves its interaction with molecular targets such as TRKs. Upon binding to these kinases, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition results in reduced cell proliferation, differentiation, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
6-Bromo-1H-pyrazolo[4,3-b]pyridine: Similar in structure but differs in the position of the pyrazole ring fusion.
1-Methylpyrazolo[3,4-b]pyridine: Lacks the bromine atom at the 6th position.
6-Chloro-1-methylpyrazolo[3,4-b]pyridine: Has a chlorine atom instead of bromine at the 6th position
Uniqueness: 6-Bromo-1-methylpyrazolo[3,4-b]pyridine stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom at the 6th position enhances its potential as a versatile intermediate in organic synthesis and its efficacy as a kinase inhibitor .
Properties
IUPAC Name |
6-bromo-1-methylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIDZPBFHXDLFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=N2)Br)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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